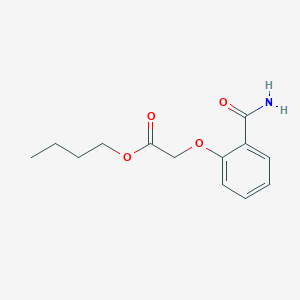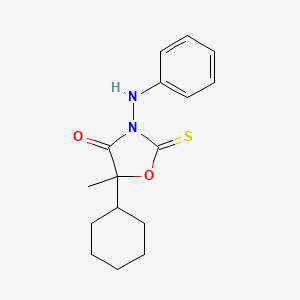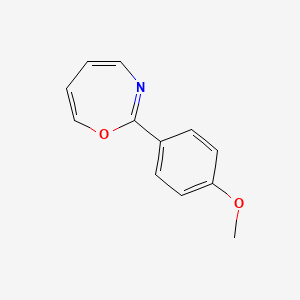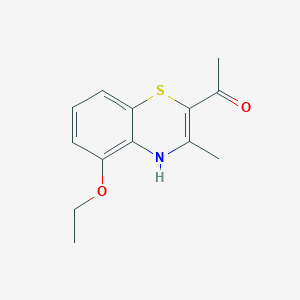
L-Cysteine, S-(2-fluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, S-(2-fluoroethyl)-: is a fluorinated amino acid derivative. It is structurally similar to L-cysteine, with the addition of a 2-fluoroethyl group attached to the sulfur atom. This modification introduces unique chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.
Medicine: Potential use in drug development and as a probe for imaging studies.
Industry: Utilized in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .
Vergleich Mit ähnlichen Verbindungen
L-Methionine: Another sulfur-containing amino acid but without the fluorine atom.
L-Ethionine: Similar to L-methionine but with an ethyl group instead of a methyl group.
S-(2-aminoethyl)-L-cysteine: Contains an aminoethyl group instead of a fluoroethyl group
Uniqueness: L-Cysteine, S-(2-fluoroethyl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability, such as in 19F NMR spectroscopy and drug development .
Eigenschaften
CAS-Nummer |
88169-59-9 |
|---|---|
Molekularformel |
C5H10FNO2S |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
KYRATRJNCYQUDD-BYPYZUCNSA-N |
Isomerische SMILES |
C(CSC[C@@H](C(=O)O)N)F |
Kanonische SMILES |
C(CSCC(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)




![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)

![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)

